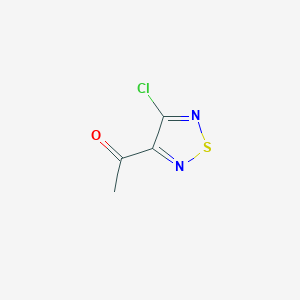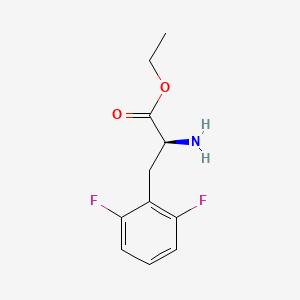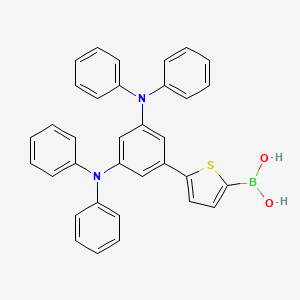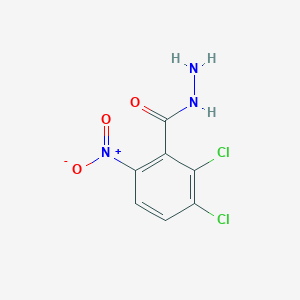
2,3-Dichloro-6-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dichloro-6-nitrobenzohydrazide is an organic compound with the molecular formula C7H5Cl2N3O3 It is a derivative of benzohydrazide, characterized by the presence of two chlorine atoms and a nitro group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-nitrobenzohydrazide typically involves the reaction of 2,3-dichloro-6-nitrobenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: For industrial production, the process can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dichloro-6-nitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Amines or thiols, organic solvents like dichloromethane or toluene.
Oxidation: Oxidizing agents like sodium hypochlorite or hydrogen peroxide.
Major Products Formed:
Reduction: 2,3-Dichloro-6-aminobenzohydrazide.
Substitution: this compound derivatives with substituted nucleophiles.
Oxidation: Azides or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2,3-Dichloro-6-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Dichloro-6-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atoms and hydrazide group also contribute to its reactivity and ability to form covalent bonds with target molecules.
Comparación Con Compuestos Similares
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its use as an oxidizing agent.
2,3-Dichloro-6-nitrobenzaldehyde: A precursor in the synthesis of 2,3-Dichloro-6-nitrobenzohydrazide.
2,3-Dichloro-6-aminobenzohydrazide: A reduction product of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of nitro, chlorine, and hydrazide groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H5Cl2N3O3 |
|---|---|
Peso molecular |
250.04 g/mol |
Nombre IUPAC |
2,3-dichloro-6-nitrobenzohydrazide |
InChI |
InChI=1S/C7H5Cl2N3O3/c8-3-1-2-4(12(14)15)5(6(3)9)7(13)11-10/h1-2H,10H2,(H,11,13) |
Clave InChI |
REYWXKWSCDUSFZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)NN)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



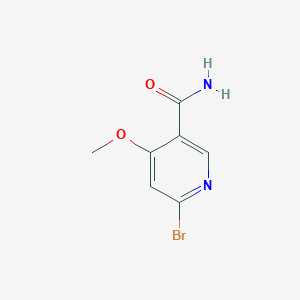

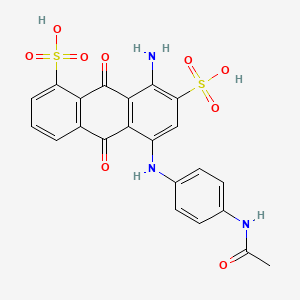

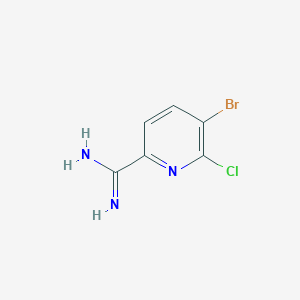
![[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid](/img/structure/B13133150.png)
